molecular formula C20H11NO B14209236 2-[6-(4-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile CAS No. 823227-20-9

2-[6-(4-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile

Cat. No.: B14209236
CAS No.: 823227-20-9
M. Wt: 281.3 g/mol
InChI Key: TVRYPBSVKBQOJX-UHFFFAOYSA-N
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Description

2-[6-(4-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is a complex organic compound characterized by its unique structure, which includes a formylphenyl group, a hex-3-ene-1,5-diyn-1-yl chain, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: NaBH4, LiAlH4

    Catalysts: Palladium, copper

    Solvents: THF, DMF

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzonitrile derivatives .

Scientific Research Applications

2-[6-(4-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[6-(4-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile exerts its effects involves interactions with various molecular targets. The formyl group can participate in hydrogen bonding and nucleophilic addition reactions, while the benzonitrile moiety can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity in different chemical and biological contexts .

Comparison with Similar Compounds

Similar Compounds

  • 2-[6-(3-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
  • 2-[(3Z)-6-(2-Formylphenyl)-3-hexene-1,5-diyn-1-yl]benzonitrile

Uniqueness

2-[6-(4-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is unique due to the specific positioning of the formyl group on the phenyl ring, which can significantly influence its chemical reactivity and interaction with other molecules. This structural uniqueness makes it a valuable compound for targeted synthetic applications and research .

Properties

CAS No.

823227-20-9

Molecular Formula

C20H11NO

Molecular Weight

281.3 g/mol

IUPAC Name

2-[6-(4-formylphenyl)hex-3-en-1,5-diynyl]benzonitrile

InChI

InChI=1S/C20H11NO/c21-15-20-10-6-5-9-19(20)8-4-2-1-3-7-17-11-13-18(16-22)14-12-17/h1-2,5-6,9-14,16H

InChI Key

TVRYPBSVKBQOJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC=CC#CC2=CC=C(C=C2)C=O)C#N

Origin of Product

United States

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